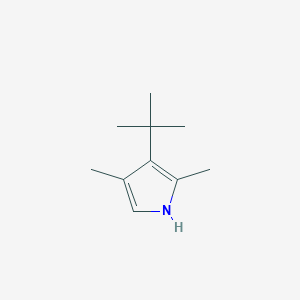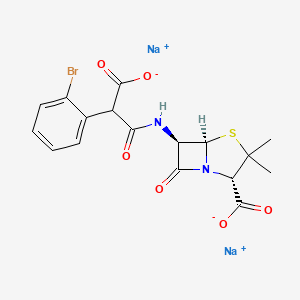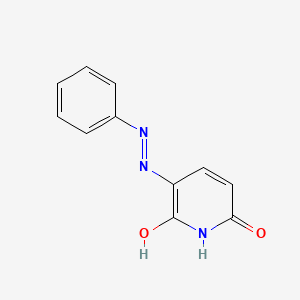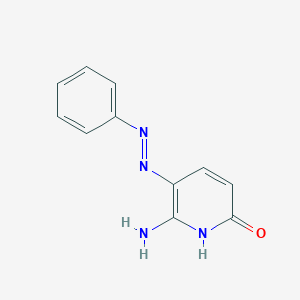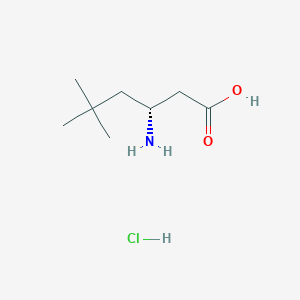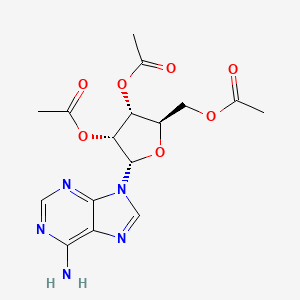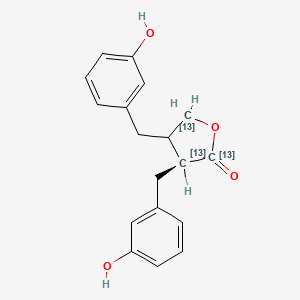
BIRG 613 BS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
BIRG 613 BS is a derivative of Nevirapine , which is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase . Therefore, it can be inferred that the primary target of this compound is likely the HIV-1 reverse transcriptase enzyme.
Pharmacokinetics
It is metabolized in the liver and excreted primarily in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIRG 613 BS involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing pyridine and diazepine rings. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BIRG 613 BS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
BIRG 613 BS has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-methyl-11-propyl-5H-dipyrido[2,3-b3’,2’-e][1,4]diazepin-6-one: A structurally similar compound with slight variations in functional groups.
BIRG 613 BS-d7: A deuterated analog of this compound used in isotope labeling studies.
Uniqueness
This compound stands out due to its unique combination of pyridine and diazepine rings, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study and development .
Properties
CAS No. |
287980-58-2 |
|---|---|
Molecular Formula |
C₁₅H₁₆N₄O |
Molecular Weight |
268.31 |
Synonyms |
5,11-Dihydro-4-methyl-11-propyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


